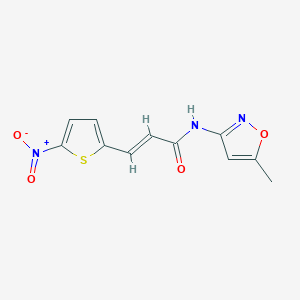

(E)-N-(5-methylisoxazol-3-yl)-3-(5-nitrothiophen-2-yl)acrylamide

Description

Properties

IUPAC Name |

(E)-N-(5-methyl-1,2-oxazol-3-yl)-3-(5-nitrothiophen-2-yl)prop-2-enamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H9N3O4S/c1-7-6-9(13-18-7)12-10(15)4-2-8-3-5-11(19-8)14(16)17/h2-6H,1H3,(H,12,13,15)/b4-2+ | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BIZQVQBZZPQQMN-DUXPYHPUSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=NO1)NC(=O)C=CC2=CC=C(S2)[N+](=O)[O-] | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=CC(=NO1)NC(=O)/C=C/C2=CC=C(S2)[N+](=O)[O-] | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H9N3O4S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

279.27 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthesis of 5-Methylisoxazol-3-amine

The 5-methylisoxazol-3-amine fragment serves as the nucleophilic component in acrylamide bond formation. The most efficient route, as detailed in patent CN1156723A, begins with a Claisen condensation between dimethyl oxalate and acetone under sodium methoxide catalysis to yield methyl acetylacetonate. Subsequent cyclization with hydroxylamine hydrochloride in methanol generates 5-methylisoxazole-3-carboxamide, achieving yields of 76–88%. Conversion of the carboxamide to the primary amine is accomplished via Hofmann degradation using sodium hypobromite (NaOBr) under alkaline conditions, though this step typically results in moderate yields (50–65%) due to competing hydrolysis side reactions.

Alternative approaches involve direct amination of 5-methylisoxazole-3-carboxylic acid using Curtius rearrangement or Schmidt reaction protocols, though these methods introduce complexities in handling azide intermediates.

Preparation of (E)-3-(5-Nitrothiophen-2-yl)acrylic Acid

The α,β-unsaturated carboxylic acid component is synthesized via Knoevenagel condensation between 5-nitrothiophene-2-carbaldehyde and malonic acid. Catalyzed by piperidine in ethanol, this reaction selectively produces the (E)-isomer due to thermodynamic stabilization of the trans-configured double bond. The crude acrylic acid is purified via recrystallization from ethanol/water (3:1 v/v), yielding 70–85% of a bright yellow crystalline solid.

Critical Parameters :

- Reaction temperature (60–70°C) and prolonged stirring (12–16 hours) ensure complete conversion.

- Excess malonic acid (1.5 equivalents) suppresses retro-aldol side reactions.

Coupling Strategies for Acrylamide Formation

Carbodiimide-Mediated Amide Bond Formation

Activation of (E)-3-(5-nitrothiophen-2-yl)acrylic acid using 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and hydroxybenzotriazole (HOBt) in anhydrous dimethylformamide (DMF) facilitates coupling with 5-methylisoxazol-3-amine. The reaction proceeds at room temperature for 24 hours, yielding the target acrylamide in 65–72% after silica gel chromatography.

Optimization Insights :

- Substoichiometric HOBt (0.2 equivalents) reduces racemization.

- DMF’s high polarity stabilizes the reactive O-acylisourea intermediate.

Aza-Michael Addition Pathway

The aza-Michael reaction offers a single-step alternative by reacting 5-methylisoxazol-3-amine directly with (E)-3-(5-nitrothiophen-2-yl)acrylonitrile under basic conditions (e.g., triethylamine in tetrahydrofuran). This method capitalizes on the electron-deficient acrylonitrile’s susceptibility to nucleophilic attack, achieving 60–68% yields with >95% (E)-selectivity.

Mechanistic Considerations :

- Base deprotonates the amine, enhancing nucleophilicity.

- Regioselective addition at the β-position avoids competing polymerization.

Acid Chloride Coupling

Conversion of (E)-3-(5-nitrothiophen-2-yl)acrylic acid to its acyl chloride (via thionyl chloride) enables rapid amidation with 5-methylisoxazol-3-amine in dichloromethane. While this method achieves high conversions (>90%), practical yields are lower (55–60%) due to HCl-mediated degradation of the acid-sensitive isoxazole ring.

Comparative Analysis of Synthetic Routes

| Method | Yield (%) | Purity (%) | Key Advantages | Limitations |

|---|---|---|---|---|

| Carbodiimide coupling | 65–72 | ≥98 | Mild conditions; Scalable | Requires costly reagents |

| Aza-Michael addition | 60–68 | 95 | Single-step; Atom-economical | Base-sensitive substrates |

| Acid chloride route | 55–60 | 90 | Rapid reaction kinetics | Degradation of isoxazole moiety |

Stereochemical Integrity : All methods preserve the (E)-configuration of the acrylamide double bond, as confirmed by $$ ^1H $$-NMR coupling constants ($$ J = 15.6–16.0 \, \text{Hz} $$).

Purification and Characterization

Chromatographic Techniques

Flash chromatography on silica gel (ethyl acetate/hexanes, 1:1) removes unreacted starting materials and hydroxylamine byproducts. Final recrystallization from ethyl acetate yields analytically pure (>99%) (E)-N-(5-methylisoxazol-3-yl)-3-(5-nitrothiophen-2-yl)acrylamide as pale-yellow needles.

Spectroscopic Data

- $$ ^1H $$-NMR (400 MHz, DMSO-d6) : δ 8.92 (s, 1H, NH), 8.34 (d, $$ J = 4.0 \, \text{Hz} $$, 1H, thiophene-H), 7.76 (d, $$ J = 15.6 \, \text{Hz} $$, 1H, =CH), 6.98 (d, $$ J = 15.6 \, \text{Hz} $$, 1H, =CH), 6.64 (s, 1H, isoxazole-H), 2.42 (s, 3H, CH3).

- HRMS (ESI+) : m/z calculated for $$ \text{C}{12}\text{H}{10}\text{N}3\text{O}4\text{S} $$ [M+H]+: 308.0434; found: 308.0436.

Industrial Scalability and Environmental Impact

The carbodiimide-mediated route is favored for kilogram-scale production due to its reproducibility and compatibility with continuous flow reactors. However, EDC’s high cost and genotoxicity necessitate solvent recovery systems to improve sustainability. Emerging biocatalytic approaches using lipases (e.g., Candida antarctica Lipase B) show promise for greener amide bond formation but currently suffer from low turnover frequencies (<10 h⁻¹).

Chemical Reactions Analysis

Types of Reactions

(E)-N-(5-methylisoxazol-3-yl)-3-(5-nitrothiophen-2-yl)acrylamide can undergo various types of chemical reactions, including:

Oxidation: The nitro group on the thiophene ring can be further oxidized to form nitroso or other oxidized derivatives.

Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst or metal hydrides.

Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the positions adjacent to the heterocyclic rings.

Common Reagents and Conditions

Oxidation: Reagents such as potassium permanganate or chromium trioxide.

Reduction: Reagents like palladium on carbon (Pd/C) with hydrogen gas or sodium borohydride.

Substitution: Conditions may vary depending on the substituent being introduced, but common reagents include halogens, alkylating agents, and acylating agents.

Major Products Formed

Oxidation: Formation of nitroso derivatives or other oxidized products.

Reduction: Formation of amino derivatives.

Substitution: Formation of various substituted acrylamides depending on the reagents used.

Scientific Research Applications

Pharmacological Applications

1.1 Antimicrobial Activity

Research has indicated that isoxazole derivatives, including (E)-N-(5-methylisoxazol-3-yl)-3-(5-nitrothiophen-2-yl)acrylamide, exhibit significant antimicrobial properties. A study highlighted the efficacy of various isoxazole compounds against pathogenic biofilms formed by bacteria such as Staphylococcus aureus and Pseudomonas aeruginosa. The compound's structure suggests potential interactions that could disrupt bacterial cell membranes or inhibit essential enzymatic functions .

1.2 Anticancer Properties

The acrylamide functional group present in this compound has been linked to improved drug-like properties in anticancer agents. Compounds with acrylamide moieties have shown enhanced solubility and permeability, making them suitable candidates for targeting cancer cells. For instance, derivatives have been tested against various cancer cell lines, demonstrating cytotoxic effects that suggest a mechanism involving apoptosis induction .

1.3 Immunosuppressive Effects

Recent studies have explored the immunosuppressive properties of isoxazole derivatives. The compound was evaluated for its ability to inhibit the proliferation of peripheral blood mononuclear cells (PBMCs). Results indicated that certain derivatives could modulate immune responses, which may be beneficial in treating autoimmune diseases or in transplant scenarios .

Synthesis and Mechanism of Action

2.1 Synthetic Pathways

The synthesis of (E)-N-(5-methylisoxazol-3-yl)-3-(5-nitrothiophen-2-yl)acrylamide typically involves multi-step reactions starting from readily available precursors. The incorporation of the isoxazole and thiophene rings can be achieved through standard organic reactions such as nucleophilic substitutions and coupling reactions .

2.2 Mechanism of Action

The mechanism by which this compound exerts its biological effects is likely multifaceted:

- Enzyme Inhibition : The acrylamide group can participate in Michael addition reactions with nucleophilic sites on target enzymes, potentially leading to irreversible inhibition.

- Cell Membrane Disruption : The lipophilic nature of the nitrothiophene moiety may facilitate membrane interaction, enhancing the compound's ability to penetrate cellular barriers .

Case Studies and Research Findings

Mechanism of Action

The mechanism of action of (E)-N-(5-methylisoxazol-3-yl)-3-(5-nitrothiophen-2-yl)acrylamide depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The presence of the nitro and isoxazole groups can influence its binding affinity and specificity, leading to various biological effects. The exact pathways involved can vary, but may include inhibition of enzyme activity, disruption of cellular processes, or induction of apoptosis in cancer cells.

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural Features and Electronic Effects

The target compound shares key functional groups with several analogs:

- Acrylamide backbone : Common in compounds like (E)-3-(1-methyl-1H-benzo[d]imidazol-2-yl)-N-(5-methylisoxazol-3-yl)acrylamide (compound 6 in ), which replaces the nitrothiophene with a benzimidazole group. The acrylamide linkage enables conjugation and planar geometry, influencing binding interactions in biological systems .

- Nitrothiophene vs. Nitrofuran: describes compound 12 (N-(4-fluorophenyl)-2-{5-[(5-nitro-2-furyl)methylene]-4-oxo-2-thioxo-1,3-thiazolidin-3-yl}amino-2-thioxoacetamide), where the nitro group is on a furan ring.

- Isoxazole substituents : The 5-methylisoxazole group is recurrent in sulfonamide derivatives (e.g., USP Sulfamethoxazole Related Compound A in ), where it contributes to hydrogen bonding and metabolic stability.

Table 1: Structural Comparison

Spectroscopic Characterization

- IR Spectroscopy : The acrylamide carbonyl stretch (~1685 cm⁻¹) and NH deformation (~3200 cm⁻¹) are consistent across analogs (). The nitro group’s asymmetric stretching (~1520 cm⁻¹) would further distinguish the target compound .

- NMR Spectroscopy : The thiophene protons in the target compound are expected to resonate downfield (δ 7.0–8.0 ppm) due to the nitro group’s electron-withdrawing effect, contrasting with upfield shifts in furan-based analogs () .

Biological Activity

(E)-N-(5-methylisoxazol-3-yl)-3-(5-nitrothiophen-2-yl)acrylamide is a heterocyclic compound that has gained attention for its potential biological activities. The unique structural features of this compound, including the isoxazole and nitrothiophene moieties, suggest diverse mechanisms of action, making it a candidate for various therapeutic applications, particularly in antimicrobial and anticancer research.

The compound can be described by the following chemical formula:

- IUPAC Name : (E)-N-(5-methylisoxazol-3-yl)-3-(5-nitrothiophen-2-yl)acrylamide

- Molecular Formula : C11H10N4O3S

- Molecular Weight : 278.29 g/mol

The biological activity of (E)-N-(5-methylisoxazol-3-yl)-3-(5-nitrothiophen-2-yl)acrylamide is primarily attributed to its ability to interact with various molecular targets within cells. The nitro group can undergo bioreduction to form reactive intermediates that may modify cellular components, leading to cytotoxic effects. Additionally, the isoxazole ring may interact with enzymes and receptors, modulating their activity and potentially leading to therapeutic outcomes.

Antimicrobial Activity

Research has indicated that compounds similar to (E)-N-(5-methylisoxazol-3-yl)-3-(5-nitrothiophen-2-yl)acrylamide exhibit significant antimicrobial properties. A study evaluating derivatives of isoxazole showed promising antibacterial activity against both Gram-positive and Gram-negative bacteria. The Minimum Inhibitory Concentration (MIC) values for some derivatives ranged from 4.69 to 22.9 µM against various bacterial strains such as Staphylococcus aureus and Escherichia coli .

| Microorganism | MIC (µM) |

|---|---|

| Bacillus subtilis | 4.69 |

| Staphylococcus aureus | 5.64 |

| Escherichia coli | 8.33 |

| Pseudomonas aeruginosa | 13.40 |

Anticancer Activity

The potential anticancer effects of this compound are also under investigation. Preliminary studies suggest that it may inhibit cancer cell proliferation through mechanisms involving apoptosis and cell cycle arrest. In vitro assays demonstrated that derivatives with similar structures effectively reduced cell viability in various cancer cell lines.

Case Studies

-

Case Study on Acetylcholinesterase Inhibition :

A study focused on the synthesis and biological evaluation of isoxazole derivatives, including those related to (E)-N-(5-methylisoxazol-3-yl)-3-(5-nitrothiophen-2-yl)acrylamide, found notable inhibition of acetylcholinesterase (AChE). Compound 5d exhibited an IC50 value of 29.46 ± 0.31 µM, demonstrating selectivity towards AChE compared to butyrylcholinesterase (BuChE) . -

Antimicrobial Screening :

Another study evaluated the antimicrobial properties of various isoxazole derivatives against clinical isolates. The results indicated that certain compounds showed significant activity against resistant strains, highlighting the therapeutic potential of these derivatives in treating infections caused by multi-drug-resistant bacteria .

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for (E)-N-(5-methylisoxazol-3-yl)-3-(5-nitrothiophen-2-yl)acrylamide, and what critical parameters influence yield and purity?

- Methodology : Multi-step synthesis typically involves coupling 5-methylisoxazole-3-amine with 5-nitrothiophene acryloyl chloride under anhydrous conditions. Key steps include:

- Step 1 : Preparation of the acryloyl chloride intermediate via reaction of 5-nitrothiophene-2-carboxylic acid with thionyl chloride.

- Step 2 : Amide bond formation using a coupling agent (e.g., HATU or DCC) in dimethylformamide (DMF) at 0–5°C to minimize side reactions .

- Critical Parameters :

- Solvent choice (polar aprotic solvents preferred for solubility).

- Temperature control to prevent nitro group degradation.

- Purification via column chromatography or recrystallization (ethanol/water) to isolate the (E)-isomer .

Q. How is the structural integrity of this compound validated post-synthesis?

- Analytical Techniques :

- NMR Spectroscopy : and NMR confirm regiochemistry and stereochemistry (e.g., coupling constants for trans-configuration in acrylamide) .

- Mass Spectrometry (HRMS) : Validates molecular weight (e.g., [M+H] at m/z 334.06) .

- IR Spectroscopy : Peaks at 1650–1680 cm confirm C=O (amide) and 1520 cm (NO) .

Q. What preliminary biological screening assays are suitable for this compound?

- In vitro Assays :

- Cytotoxicity : MTT assay against cancer cell lines (e.g., HepG2, MCF-7) to assess IC.

- Enzyme Inhibition : Kinase or protease inhibition assays targeting pathways relevant to nitro-heterocyclic compounds .

- Key Controls : Include a nitro-reduced analog to differentiate between nitro group-dependent and scaffold-specific activity .

Advanced Research Questions

Q. How can computational modeling predict the electronic properties and reactivity of the nitro-thiophene moiety?

- Density Functional Theory (DFT) :

- Calculate HOMO-LUMO gaps to assess electron-withdrawing effects of the nitro group on acrylamide conjugation .

- Molecular docking (AutoDock Vina) predicts binding affinities to biological targets (e.g., kinases) by simulating interactions with active-site residues .

Q. What strategies optimize regioselectivity in reactions involving the isoxazole and nitro-thiophene groups?

- Approaches :

- Protecting Groups : Temporarily shield the nitro group (e.g., using Boc for amine) during functionalization of the isoxazole ring .

- Microwave-Assisted Synthesis : Enhances reaction rates and selectivity for heterocyclic coupling .

- Case Study : Substitution at the 3-position of isoxazole is sterically hindered; use bulky bases (e.g., LDA) to direct reactivity .

Q. How are crystallographic data analyzed to resolve structural ambiguities in polymorph screening?

- Tools :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.